molecular formula C21H17FN2O2S B2756114 4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946218-49-1

4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No.: B2756114
CAS No.: 946218-49-1
M. Wt: 380.44
InChI Key: XGONFTWNAOCOQT-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a chemical compound that has gained importance in scientific research due to its potential applications in medicinal chemistry. This compound is synthesized through a multi-step process that involves the reaction of several reagents. The compound has been studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antitumor Activities

A class of novel fluorine-containing compounds, including derivatives that share structural similarities with 4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, has been synthesized for potential antimicrobial application. These compounds, evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, have shown remarkable potency, suggesting their utility in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Moreover, derivatives of benzo[b]thieno[2,3-c]quinolones, synthesized through a multistep process, have demonstrated cytostatic activity against various malignant cell lines, including pancreatic, breast, cervical, and colon carcinomas. This suggests the potential of such compounds in antitumor research and therapy (Dogan Koruznjak et al., 2003).

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This highlights the application of such compounds in neuroimaging and the study of neuroinflammatory processes (Matarrese et al., 2001).

Synthesis and Chemical Properties

The synthesis and reactivity of compounds containing thiophene-2-carbonyl and quinoline structures have been explored, providing insights into the chemical properties and potential applications of these molecules in developing novel chemical entities. Such research underlines the versatility of these compounds in organic synthesis and chemical modification (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Chemosensors Development

Fluorophores based on quinoline and related structures have been synthesized and evaluated for their potential as chemosensors, particularly for metal ions like Zn(2+). This application is crucial for environmental monitoring, biological studies, and the development of diagnostic tools (Li et al., 2014).

Properties

IUPAC Name

4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-16-8-5-15(6-9-16)20(25)23-17-10-7-14-3-1-11-24(18(14)13-17)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONFTWNAOCOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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